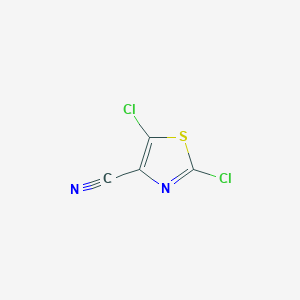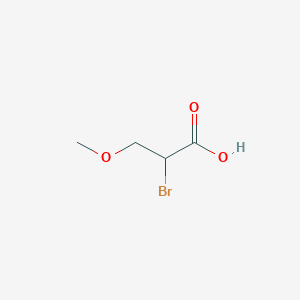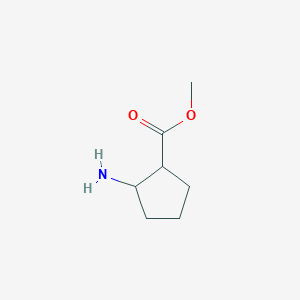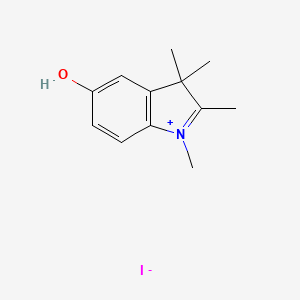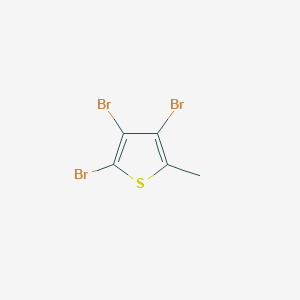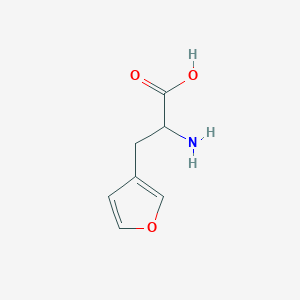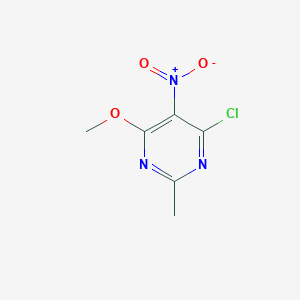
4-氯-6-甲氧基-2-甲基-5-硝基嘧啶
描述
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is a chemical compound with the CAS Number: 60331-15-9 . It has a molecular weight of 203.58 . The IUPAC name for this compound is 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is 1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .科学研究应用
Synthesis of Purines
Methylaminolysis of derivatives of 4-chloro-2,6-dimethyl-5-nitropyrimidine, a close relative of 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, has been used in the synthesis of various purines. These purines were tested as amplifiers of phleomycin against E. coli, indicating a potential application in enhancing antibiotic efficacy (Brown, Jones, Angyal, & Grigg, 1972).
Creation of Monomethoxy-1,2,4,6,8-Pentaazanaphthalenes
Research on 4-hydrazino-2-methoxy-6-methyl-5-nitropyrimidine, closely related to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, led to the creation of various monomethoxy-1,2,4,6,8-pentaazanaphthalenes. These compounds were investigated for their chemical properties and potential applications in medicinal chemistry (Brown & Sugimoto, 1971).
Reaction with Sodium Alkoxides
The reaction of methyl N‐Methyl‐N‐(6‐substituted‐5‐nitropyrimidin‐4‐yl)glycinates, derived from 6-substituted-4-chloro-5-nitropyrimidines, with sodium alkoxides showed significant transformations. This research provides insights into the reactivity and potential applications of these compounds in synthetic chemistry (Susvilo, Brukštus, & Tumkevičius, 2006).
Conversion into Pyrazoles
4-Methoxy-5-nitropyrimidine, a compound structurally similar to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, was found to convert into pyrazoles under specific conditions. This conversion provides a pathway for the synthesis of pyrazoles, which are important in medicinal chemistry (Biffin, Brown, & Porter, 1968).
Transetherification of Alkoxy-Derivatives
Studies on alkoxy-derivatives of pyrimidines, closely related to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, revealed their ability to undergo transetherification. This property is significant in chemical synthesis and drug design (Brown & Sugimoto, 1970).
Synthesis of Triazolo-Pyrimidines
The synthesis of 8-nitro- and 7-methoxy-8-nitro-1,2,4-triazolo[1,5-c]-pyrimidines from 4-hydrazino-5-nitropyrimidine and its 6-methoxy derivative, structurally similar to 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine, showed new pathways in the creation of triazolo-pyrimidines (Śliwa, Rousseaux, Blondeau, & Sliwa, 1990).
Synthesis of Cytokinins Analogues
The reaction of 4-chloro-6-methylamino-5-nitropyrimidine with various compounds led to the synthesis of pyrrolo[3,2-d]pyrimidines, which are related to cytokinins, indicating potential applications in plant biology and agriculture (Gregson & Shaw, 1985).
安全和危害
属性
IUPAC Name |
4-chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENBELIGWDKZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576246 | |
| Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
CAS RN |
60331-15-9 | |
| Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


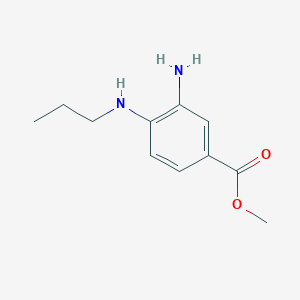
![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)
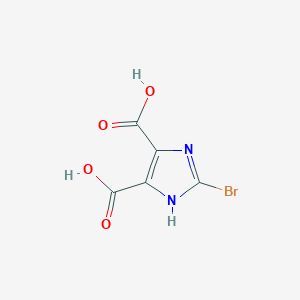
![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)

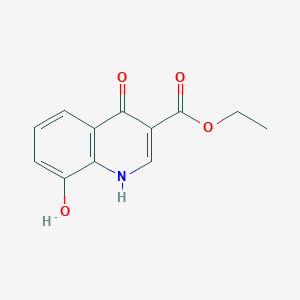
![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)
